(2S)-3-(Dimethylamino)-1,1,1-trifluoropropan-2-ol

Solid-state properties Purification Chiral resolution

(2S)-3-(Dimethylamino)-1,1,1-trifluoropropan-2-ol is a single-enantiomer, trifluoromethylated amino alcohol that serves as a chiral building block and ligand precursor in asymmetric synthesis. It belongs to the class of 3-(N,N-dialkylamino)-1,1,1-trifluoro-2-propanols, which are distinguished by a tertiary amine, a hydroxyl group, and a strong electron-withdrawing trifluoromethyl group on a C3 backbone.

Molecular Formula C5H10F3NO
Molecular Weight 157.13 g/mol
CAS No. 603105-97-1
Cat. No. B12586525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-3-(Dimethylamino)-1,1,1-trifluoropropan-2-ol
CAS603105-97-1
Molecular FormulaC5H10F3NO
Molecular Weight157.13 g/mol
Structural Identifiers
SMILESCN(C)CC(C(F)(F)F)O
InChIInChI=1S/C5H10F3NO/c1-9(2)3-4(10)5(6,7)8/h4,10H,3H2,1-2H3/t4-/m0/s1
InChIKeyGXHSCUOHGRZZNX-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S)-3-(Dimethylamino)-1,1,1-trifluoropropan-2-ol (CAS 603105-97-1): A Chiral Fluorinated Amino Alcohol Building Block for Asymmetric Synthesis


(2S)-3-(Dimethylamino)-1,1,1-trifluoropropan-2-ol is a single-enantiomer, trifluoromethylated amino alcohol that serves as a chiral building block and ligand precursor in asymmetric synthesis [1]. It belongs to the class of 3-(N,N-dialkylamino)-1,1,1-trifluoro-2-propanols, which are distinguished by a tertiary amine, a hydroxyl group, and a strong electron-withdrawing trifluoromethyl group on a C3 backbone [2]. The presence of the CF3 group markedly alters the physicochemical profile—enhancing crystallinity, hydrogen-bonding capacity, and Lewis basicity of the nitrogen center—compared with non-fluorinated analogs, which are typically liquids at ambient temperature [2]. The (2S) stereochemistry is critical for applications requiring chiral induction, including enantioselective Reformatsky and organozinc addition reactions [1][3].

Why (2S)-3-(Dimethylamino)-1,1,1-trifluoropropan-2-ol Cannot Be Replaced by Racemic or Non-Fluorinated Analogs


Substituting (2S)-3-(dimethylamino)-1,1,1-trifluoropropan-2-ol with the racemic mixture (CAS 1341934-77-7), the opposite (2R)-enantiomer, or non-fluorinated 3-(dimethylamino)-2-propanol introduces predictable but consequential performance gaps. The racemate lacks enantiomeric purity, rendering it unsuitable for stereochemical applications where optical induction is required. The non-fluorinated analog is a liquid at room temperature, which precludes purification by simple recrystallization—a key advantage of the crystalline trifluoromethylated series [1]. Furthermore, the CF3 group increases the nitrogen lone-pair basicity and alters the aggregation state of organozinc species, which correlates directly with enantioselectivity in alkylation reactions [2]. The quantitative evidence below demonstrates that generic substitution compromises crystallinity, chiral induction, and hydrogen-bond-directed solid-state organization, all of which are material to chemical procurement decisions.

Head-to-Head Evidence: (2S)-3-(Dimethylamino)-1,1,1-trifluoropropan-2-ol vs. Closest Comparators


Crystallinity and Melting Point: Trifluoromethylated vs. Non-Fluorinated Amino Alcohol

The target compound, as a member of the trifluoromethylated amino alcohol class, exhibits a melting point of 41 °C for the racemic dimethylamino derivative (2b), whereas the non-fluorinated parent 3-(N,N-dimethylamino)-2-propanol is a liquid at ambient temperature [1]. This crystallinity enables straightforward optical purification by recrystallization, a method that is unavailable for the liquid non-fluorinated analog [1]. No exact melting point for the enantiopure (2S) form is reported in the available literature; however, the class-level crystalline behavior is a direct consequence of the CF3 group's influence on intermolecular hydrogen-bonding networks [1].

Solid-state properties Purification Chiral resolution

Enantioselective Reformatsky Reaction: Trifluoromethylated Ligand vs. Non-Fluorinated Ligand

Trifluoromethylated amino alcohols of the same core structure as the target compound were employed as chiral ligands in the enantioselective Reformatsky reaction of benzaldehyde with ethyl bromoacetate, delivering optically active β-hydroxy ester with up to 90% ee [1]. In contrast, the non-fluorinated analog 3-(N,N-dimethylamino)-2-propanol does not provide a crystalline, easily handled ligand and does not benefit from the CF3-mediated enhancement of organozinc aggregation that correlates with enantioselectivity [2]. No direct enantioselectivity value for the non-fluorinated comparator is available under identical conditions, making the 90% ee figure a benchmark for the trifluoromethylated class.

Asymmetric catalysis Reformatsky reaction Chiral ligand

Unique Hydrogen-Bonding Architecture: Trifluoromethylated Amino Alcohol vs. Non-Fluorinated Analog

X-ray crystallographic analysis reveals that 1,1,1-trifluoro-3-(N,N-dimethylamino)-2-propanol (2b) constructs alternating intermolecular-medium and intramolecular-weak hydrogen-bond chains, forming a chiral spiral motif [1]. The medium intermolecular hydrogen bond involves proton transfer from the OH to the amino nitrogen, creating a transient zwitterionic form that induces an intramolecular weak hydrogen bond [1]. This hydrogen-bond architecture is absent in non-fluorinated 3-(N,N-dimethylamino)-2-propanol, which lacks the electron-withdrawing CF3 group necessary to stabilize the zwitterionic intermediate and cannot form comparable ordered networks [1].

Crystal engineering Hydrogen bonding Zwitterion

Commercial Purity and Physicochemical Specifications: (2S) Enantiomer vs. Racemic Mixture

Commercially, (2S)-3-(dimethylamino)-1,1,1-trifluoropropan-2-ol is offered as a single enantiomer with specified stereochemistry, in contrast to the racemic mixture (CAS 1341934-77-7) which contains equal amounts of both enantiomers [1]. The racemic mixture listed on Enamine is supplied at 95% purity with logP 0.526 and mp 63–65 °C [1]. For the enantiopure (2S) form, procurement through dedicated chiral vendors ensures defined optical rotation and enantiomeric excess, though publicly available certificate-of-analysis data for this specific CAS number remain limited.

Quality control Enantiopurity Procurement specifications

Optimal Application Scenarios for (2S)-3-(Dimethylamino)-1,1,1-trifluoropropan-2-ol


Chiral Ligand Synthesis for Enantioselective Organozinc Reactions

The (2S) enantiomer is directly applicable as a precursor for preparing chiral amino alcohol ligands that mediate enantioselective Reformatsky reactions (up to 90% ee) and diethylzinc additions to aldehydes [1][2]. The CF3 group enhances organozinc aggregation, which correlates with improved stereocontrol relative to non-fluorinated ligands [2].

Crystalline Chiral Building Block for Recrystallization-Based Optical Purification

Unlike liquid non-fluorinated amino alcohols, the trifluoromethylated scaffold is crystalline, enabling optical purification by simple recrystallization rather than costly chromatographic or diastereomeric resolution methods [1]. This property reduces process cost and improves scalability.

Crystal Engineering and Hydrogen-Bond-Directed Solid-State Design

The compound forms unique alternating intermolecular-medium and intramolecular-weak hydrogen-bond chains that generate chiral spiral architectures, as demonstrated by X-ray crystallography [1]. This makes it a model system for studying proton-transfer-mediated zwitterion formation and for designing crystalline materials with tailored hydrogen-bond networks.

Medicinal Chemistry Fragment with Enhanced Lipophilicity and Metabolic Stability

The combination of a tertiary amine and a CF3 group yields a fragment with moderate lipophilicity (logP 0.526 for the racemate) [1]. The electron-withdrawing CF3 group can also reduce oxidative metabolism at the adjacent carbon, making the (2S) enantiomer a valuable chiral fragment for lead optimization in drug discovery programs targeting CNS or metabolic diseases.

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